

Technical Guide: Spectral Analysis of 2-Chloro-5-methylpyridin-4-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-5-methylpyridin-4-amine

Cat. No.: B1314158

[Get Quote](#)

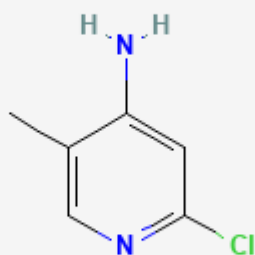
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-Chloro-5-methylpyridin-4-amine**, a key chemical intermediate in pharmaceutical synthesis. The document details experimental and predicted spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the methodologies for their acquisition.

Compound Information

Property	Value
Chemical Name	2-Chloro-5-methylpyridin-4-amine
CAS Number	79055-62-2
Molecular Formula	C ₆ H ₇ ClN ₂
Molecular Weight	142.59 g/mol

Structure



Spectral Data

The following sections present the available spectral data for **2-Chloro-5-methylpyridin-4-amine**. For clarity, a distinction is made between experimentally obtained and computationally predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Experimental Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.68	s	1H	Ar-H
6.50	s	1H	Ar-H
6.16	br s	2H	-NH ₂
1.96	s	3H	-CH ₃

¹³C NMR (Carbon NMR)

Predicted Data

Note: Experimental data for ¹³C NMR of **2-Chloro-5-methylpyridin-4-amine** is not readily available in the searched literature. The following are predicted chemical shifts.

Predicted Chemical Shift (δ) ppm	Assignment
155.2	C-Cl
151.0	C-NH ₂
147.8	Ar-C
118.5	Ar-CH
108.7	Ar-CH
16.9	-CH ₃

Infrared (IR) Spectroscopy

Predicted Data

Note: Experimental IR data for **2-Chloro-5-methylpyridin-4-amine** is not readily available in the searched literature. The following are predicted characteristic absorption bands.

Wavenumber (cm ⁻¹)	Functional Group Assignment
3400-3500	N-H stretch (amine)
3200-3400	N-H stretch (amine)
2900-3000	C-H stretch (aromatic)
1600-1650	N-H bend (amine)
1550-1600	C=C stretch (aromatic)
1000-1100	C-Cl stretch

Mass Spectrometry (MS)

Experimental Data

m/z Value	Interpretation
143	[M+H] ⁺

Experimental Protocols

Synthesis of 2-Chloro-5-methylpyridin-4-amine

A common synthetic route to **2-Chloro-5-methylpyridin-4-amine** involves the reduction of a nitro-precursor.^[1]

- **Reaction:** A glass pressure reactor is charged with 2-chloro-5-methyl-4-nitropyridine 1-oxide, a hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon), and ethanol under an argon atmosphere.
- **Hydrogenation:** The reaction mixture is subjected to hydrogen gas at a pressure of 3 bar for 20 hours at 30°C.
- **Work-up:** The reaction solution is filtered through kieselguhr, and the filtrate is concentrated under reduced pressure to yield the product.

NMR Spectroscopy

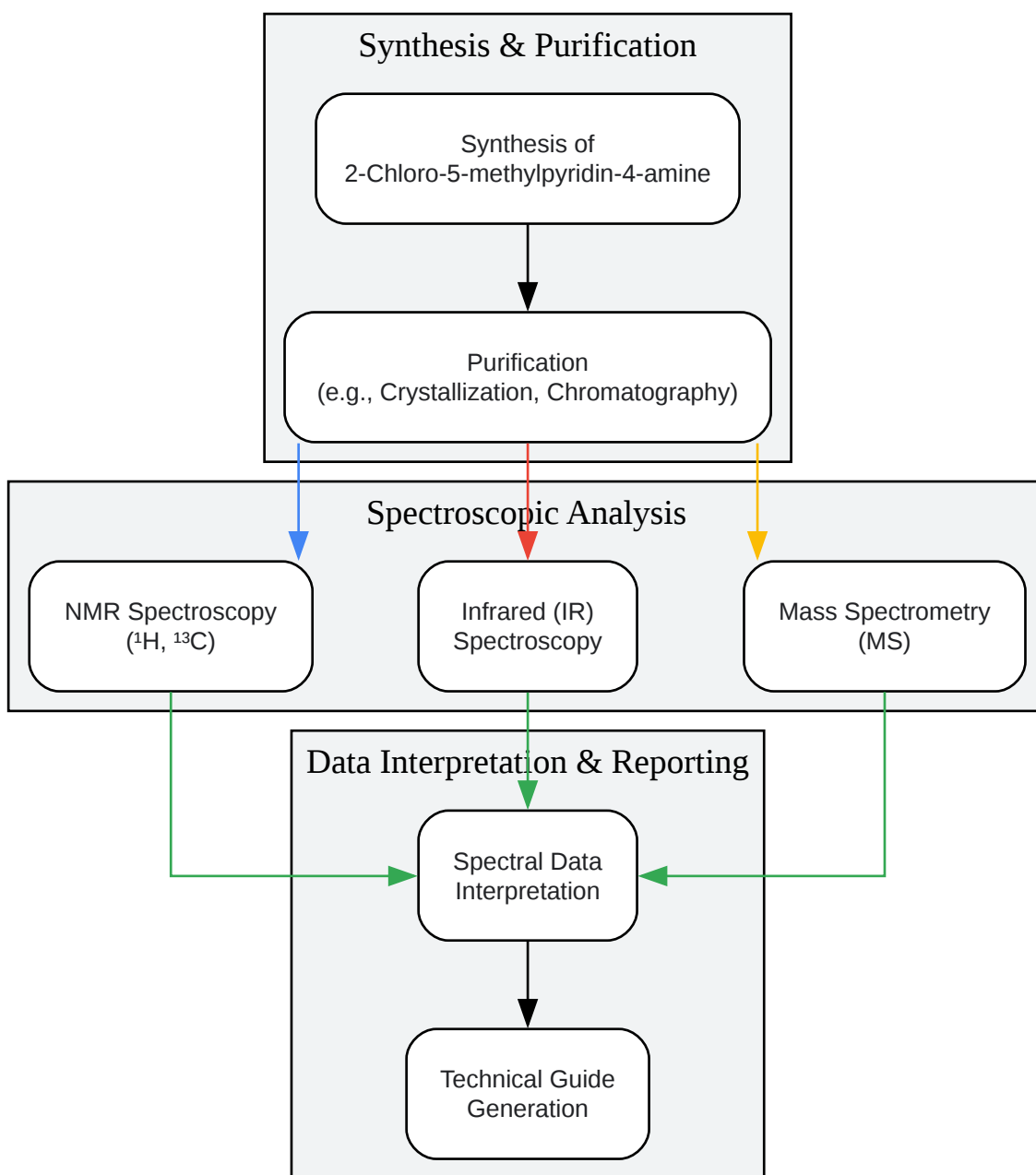
- Instrumentation: A 300 MHz NMR spectrometer.
- Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆.
- Data Acquisition: ¹H NMR spectra are acquired at 300 MHz.

Mass Spectrometry

- Instrumentation: An mass spectrometer with an electrospray ionization (ESI) source.
- Method: The analysis is performed in positive ion mode (Elpos).

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a synthesized chemical compound like **2-Chloro-5-methylpyridin-4-amine**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 2-Chloro-5-methylpyridin-4-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314158#spectral-data-for-2-chloro-5-methylpyridin-4-amine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com